1-(Azidomethyl)-2-bromobenzene

Click Chemistry Heterocyclic Chemistry Palladium Catalysis

Researchers constructing fused heterocyclic scaffolds often face lengthy multi-step routes with poor overall yields. 1-(Azidomethyl)-2-bromobenzene resolves this as the essential ortho-bifunctional linchpin for one-pot tandem CuAAC/intramolecular Heck sequences, directly assembling [6,6]- to [6,9]-fused triazole frameworks inaccessible with para/meta isomers. • Orthogonal azide (click) and ortho-Br (cross-coupling) handles for programmable, step-efficient sequences • Enables directed ortho-lithiation/cyclization to 3-substituted 3,4-dihydro-1,2,3-benzotriazines • Stable through Pd-catalyzed couplings with azide intact; reported yields of 86-94%. Procure with batch-to-batch consistency for reliable tandem reaction execution.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 126799-87-9
Cat. No. B1284023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-2-bromobenzene
CAS126799-87-9
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=[N+]=[N-])Br
InChIInChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2
InChIKeyUQTIJSCAOJIGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-2-bromobenzene (CAS 126799-87-9): A Strategic Ortho-Bromo/Azide Building Block for Orthogonal Synthesis


1-(Azidomethyl)-2-bromobenzene (CAS 126799-87-9), also known as 2-bromobenzyl azide or o-bromobenzyl azide, is a bifunctional aromatic building block containing both an azidomethyl (-CH₂N₃) group and a bromine atom in an ortho relationship on the benzene ring. Its molecular formula is C₇H₆BrN₃ with a molecular weight of 212.05 g/mol [1]. This specific arrangement is critical for enabling orthogonal, tandem synthetic sequences. The azide group is a premier handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the ortho-bromine atom is strategically positioned for subsequent palladium-catalyzed cross-coupling or directed metal-halogen exchange reactions . This ortho-substitution pattern fundamentally differentiates its reactivity and synthetic utility from other in-class compounds.

Why Generic Azide or Bromo Building Blocks Fail: The Critical Role of Ortho-Substitution in 1-(Azidomethyl)-2-bromobenzene


Simple substitution with a non-ortho isomer (e.g., 1-(azidomethyl)-4-bromobenzene), a basic benzyl azide, or a 2-bromophenyl azide will lead to divergent, and often undesirable, synthetic outcomes. The ortho-relationship between the azidomethyl and bromine groups in 1-(Azidomethyl)-2-bromobenzene is not merely structural; it is the key determinant of its unique, programmable reactivity [1]. This proximity enables post-click intramolecular cyclizations that are impossible for para- or meta-isomers. Furthermore, under palladium catalysis, the compound exhibits a 'unique divergence of reactivity' compared to the closely related 2-bromophenyl azide, yielding a fused pentacyclic framework instead of a simpler biphenyl-fused tricycle [2]. Using a generic alternative would forfeit this capacity for generating complex, fused heterocyclic architectures in a controlled, step-efficient manner.

Quantitative Evidence for Selecting 1-(Azidomethyl)-2-bromobenzene: Tandem Reactivity and Synthetic Efficiency Data


Unique Divergence in Pd-Catalyzed Domino Reactions vs. 2-Bromophenyl Azide

The ortho-bromobenzyl azide scaffold exhibits a unique and divergent reaction pathway under palladium catalysis compared to 2-bromophenyl azide. Starting from a triazole intermediate, 1-(azidomethyl)-2-bromobenzene proceeds through an intramolecular arylation to yield a fused pentacyclic heterocycle, whereas the analogous reaction with 2-bromophenyl azide results in a C-C-coupled, biphenyl-fused tricyclic product [1]. This demonstrates that the benzyl carbon linker in the target compound is essential for the specific cyclization pathway.

Click Chemistry Heterocyclic Chemistry Palladium Catalysis

High-Yielding Synthesis of Ortho-Bromobenzyl Azide Intermediates

The synthesis of the target compound class (substituted o-bromobenzyl azides) from their corresponding benzyl halides proceeds smoothly and efficiently. A study on the synthesis of dibenzazepine precursors reported that a series of substituted 2-bromobenzyl azides, including the unsubstituted parent compound, were prepared in yields ranging from 86% to 94% [1]. While a specific isolated yield for 1-(Azidomethyl)-2-bromobenzene is not provided, this data demonstrates the robust and high-yielding nature of its synthesis, ensuring reliable access to the building block.

Organic Synthesis Methodology Click Chemistry

Orthogonal Reactivity for Tandem Click-Coupling Sequences vs. Para-Isomer

The ortho-bromo substituent in 1-(azidomethyl)-2-bromobenzene is a key participant in subsequent intramolecular cyclizations following an initial click reaction. This is a distinct advantage over the para-isomer, 1-(azidomethyl)-4-bromobenzene. The para-isomer can undergo Suzuki coupling but cannot participate in the same facile intramolecular arylation to form fused ring systems [1]. The target compound's ortho-geometry enables a one-pot, tandem CuAAC/intramolecular Heck-type reaction sequence to construct complex [6,6]-, [6,7]-, [6,8]-, and [6,9]-ring-fused triazole frameworks [2]. The para-isomer would require additional synthetic steps to achieve similar structural complexity.

Medicinal Chemistry Diversity-Oriented Synthesis Suzuki-Miyaura Coupling

Optimal Application Scenarios for 1-(Azidomethyl)-2-bromobenzene Based on Quantitative Evidence


Streamlined Synthesis of Fused Polycyclic Triazole Frameworks for Medicinal Chemistry

This is the highest-value application scenario. Procure 1-(azidomethyl)-2-bromobenzene as the essential bifunctional linchpin for constructing diverse [6,6]-, [6,7]-, [6,8]-, and [6,9]-ring-fused triazole frameworks via a one-pot, tandem CuAAC/intramolecular Heck reaction sequence [1]. This methodology is directly supported by evidence showing the compound's unique ability to form these complex scaffolds, which are highly valuable in drug discovery for exploring new chemical space. Alternative building blocks, including its para-isomer or 2-bromophenyl azide, cannot achieve this outcome, making 1-(azidomethyl)-2-bromobenzene non-substitutable for this purpose.

Precursor for ortho-Lithiation and Synthesis of Benzotriazines

Utilize 1-(azidomethyl)-2-bromobenzene as a precursor for directed ortho-lithiation. As demonstrated, the bromine atom undergoes a clean Br/Li exchange with butyllithium, generating an o-lithiobenzyl azide intermediate that undergoes immediate intramolecular cyclization to yield (dihydro-1,2,3-benzotriazinyl)lithium species [1]. This provides a direct, one-pot route to 3-substituted 3,4-dihydro-1,2,3-benzotriazine derivatives, a heterocyclic class with documented biological activity. This application leverages the specific ortho-substitution pattern and is not replicable with meta- or para-isomers.

Building Block in Tandem Suzuki-Miyaura/Staudinger Sequences for Dibenzazepine Synthesis

Employ 1-(azidomethyl)-2-bromobenzene as a key intermediate in the concise synthesis of dibenz[c,e]azepin-5-ones. The protocol involves a Suzuki-Miyaura coupling of the ortho-bromo group with a boronic acid partner, followed by a Staudinger reduction of the azide and subsequent lactam formation [1]. This application showcases the compound's orthogonal reactivity, where the azide group remains intact during the initial palladium-catalyzed coupling. The reported high yields (86-94%) for synthesizing this class of azides confirm the reliability of this approach [1].

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